Ethyl 3-(prop-2-yn-1-ylamino)benzoate

GABA transporter GAT1 inhibition neuropharmacology

Select this meta-substituted N-propargyl aniline for its orthogonal reactivity: the terminal alkyne enables CuAAC click chemistry for bioconjugation, while the propargylamine serves as a covalent MAO-B warhead. With a Ki of 1,100 nM at human GAT1, it is 6.6-fold more potent than the para isomer, making it the preferred scaffold for GABAergic SAR. The ethyl ester modulates lipophilicity and can be hydrolyzed post-conjugation. Ideal for ABPP probe and PROTAC linker development. 98% purity. Order now.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
Cat. No. B7894977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(prop-2-yn-1-ylamino)benzoate
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=CC=C1)NCC#C
InChIInChI=1S/C12H13NO2/c1-3-8-13-11-7-5-6-10(9-11)12(14)15-4-2/h1,5-7,9,13H,4,8H2,2H3
InChIKeyHSHLBTWXFJETJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(prop-2-yn-1-ylamino)benzoate: Core Chemical Identity and Structural Classification


Ethyl 3-(prop-2-yn-1-ylamino)benzoate (CAS 1343684-62-7) is a synthetic small molecule belonging to the N-propargyl aniline class, defined by a meta-substituted propargylamino group on a benzoate ethyl ester scaffold [1]. With a molecular formula of C12H13NO2 and a molecular weight of 203.24 g/mol, the compound integrates three functionally distinct moieties: a terminal alkyne handle for bioorthogonal click chemistry, a secondary amine capable of participating in covalent enzyme inhibition, and an ethyl ester that serves as a modifiable prodrug handle or synthetic intermediate [2]. The compound is commercially available at purities of 97–98% and is primarily utilized as a research chemical and building block in medicinal chemistry and chemical biology .

Why Positional Isomerism and Functional Group Deletion Preclude Direct Substitution for Ethyl 3-(prop-2-yn-1-ylamino)benzoate


Direct interchange of Ethyl 3-(prop-2-yn-1-ylamino)benzoate with its para-substituted isomer (Ethyl 4-(prop-2-ynylamino)benzoate) or non-alkyne analogs (Ethyl 3-aminobenzoate) is scientifically unsound because the meta positioning of the propargylamino group dictates both the geometry of target engagement and the electronic character of the aromatic ring [1]. Critically, the terminal alkyne is not merely a passive substituent but an essential reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC); its absence in the non-alkyne analog abolishes this entire dimension of synthetic utility [2]. The ethyl ester further differentiates this compound from its free carboxylic acid counterpart, modulating lipophilicity, cell permeability, and susceptibility to hydrolysis [3]. These structural distinctions translate into quantifiable differences in target binding, as evidenced by the differential GAT1 affinity between the meta and para isomers detailed in Section 3 [1].

Quantitative Differentiation Evidence: Ethyl 3-(prop-2-yn-1-ylamino)benzoate vs. Positional Isomers and Functional Group Analogs


Meta vs. Para Substitution: GAT1 Transporter Binding Affinity Differential

The meta-substituted Ethyl 3-(prop-2-yn-1-ylamino)benzoate demonstrates markedly superior binding to the human GABA transporter 1 (GAT1) compared to its para-substituted positional isomer. The target compound binds human GAT1 with a Ki of 1,100 nM in a competitive MS binding assay using HEK293 cells [1]. In functional uptake inhibition assays, it inhibits human GAT1 with an IC50 of 4,170 nM [2]. In stark contrast, the para isomer (Ethyl 4-(prop-2-ynylamino)benzoate, CAS 101248-36-6) exhibits an IC50 of 27,700 nM — representing an approximately 6.6-fold reduction in inhibitory potency compared to the meta compound's IC50 [3]. Although the para isomer's Ki was not determined in the same competitive binding format, the consistent trend across both binding and functional assays establishes the meta configuration as the pharmacophoric preference for GAT1 engagement.

GABA transporter GAT1 inhibition neuropharmacology

Terminal Alkyne Bioorthogonal Handle vs. Non-Alkyne Analogs: Click Chemistry Enablement

Ethyl 3-(prop-2-yn-1-ylamino)benzoate possesses a terminal alkyne that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), the quintessential click chemistry reaction [1]. This functional handle is entirely absent in Ethyl 3-aminobenzoate (CAS 582-33-2; tricaine), which bears a primary amine incapable of participating in CuAAC [2]. While the free acid analog, 3-(prop-2-yn-1-ylamino)benzoic acid (CAS 923112-68-9), also contains the terminal alkyne, it lacks the ethyl ester's lipophilic character, which enhances membrane permeability [3]. The ethyl ester additionally serves as a transient protecting group that can be hydrolyzed in situ to generate the free carboxylic acid for further functionalization, a versatile synthetic feature not shared by the methyl ester analog (CAS 1343707-83-4), which exhibits differential hydrolysis kinetics [3].

click chemistry CuAAC chemical biology bioconjugation

Propargylamine Moiety as a Covalent MAO Inhibitory Warhead vs. Non-Alkyne Analogs

The propargylamine group is a well-established mechanism-based inactivator of monoamine oxidase (MAO) enzymes, forming a covalent adduct with the N5 of the flavin adenine dinucleotide (FAD) cofactor [1]. Propargylamine-containing drugs such as selegiline and rasagiline exhibit IC50 values for MAO-B in the low nanomolar range (selegiline IC50 = 4.43 nM for MAO-B) . While direct MAO inhibition data for Ethyl 3-(prop-2-yn-1-ylamino)benzoate itself is not publicly available, the propargylamine pharmacophore is the critical determinant of this irreversible inhibitory mechanism [2]. In contrast, Ethyl 3-aminobenzoate lacks the propargyl group entirely and consequently cannot engage in mechanism-based MAO inactivation, representing a categorical functional difference [3].

monoamine oxidase MAO-B inhibition neurodegenerative disease irreversible inhibitor

N-Propargyl Aniline Scaffold: Synthetic Versatility for Heterocyclic Chemistry vs. Non-Propargylated Anilines

As an N-propargyl aniline derivative, Ethyl 3-(prop-2-yn-1-ylamino)benzoate serves as a direct precursor for intramolecular cyclization reactions yielding nitrogen-containing heterocycles such as indoles, dihydroquinolines, and quinoxalines [1]. Gold(I)-catalyzed 6-endo-dig cyclization of N-propargyl anilines produces dihydroquinolines, while tin and indium chloride-mediated reactions generate quinoxalines or quinolin-8-amines depending on the alkyne substitution pattern [2]. In contrast, Ethyl 3-aminobenzoate lacks the propargyl group required for these cyclization pathways and is instead primarily used as a fish anesthetic (tricaine methanesulfonate) [3]. The para isomer (Ethyl 4-(prop-2-ynylamino)benzoate) can undergo similar cyclizations but generates a different regioisomeric series of products, as the position of the ester dictates the cyclization outcome [4].

heterocyclic synthesis indole synthesis cyclization N-propargyl aniline

Commercial Purity and Storage Stability Specifications vs. Free Acid and Para Isomer

Commercially, Ethyl 3-(prop-2-yn-1-ylamino)benzoate is supplied at a minimum purity of 97% (AKSci) to ≥98% (Chemscene), with explicit storage requirements of 4°C, protection from light, and storage under nitrogen to preserve alkyne and amine integrity . In contrast, the free acid analog 3-(prop-2-yn-1-ylamino)benzoic acid is typically supplied at 95% purity (Enamine LLC), reflecting potentially greater challenges in purification or stability of the carboxylic acid form . The para isomer Ethyl 4-(prop-2-ynylamino)benzoate is available at 95% purity from multiple suppliers . The higher purity specification of the meta ester reduces the need for additional purification before use in sensitive biological assays or click chemistry reactions where impurities can interfere with CuAAC efficiency .

chemical procurement purity specification storage stability quality control

Optimal Application Scenarios for Ethyl 3-(prop-2-yn-1-ylamino)benzoate Based on Quantitative Differentiation Evidence


Chemical Biology Probe Design via CuAAC Click Conjugation

The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for conjugation to azide-functionalized fluorophores, biotin tags, or affinity matrices [1]. This bioorthogonal chemistry is entirely inaccessible to non-alkyne analogs such as Ethyl 3-aminobenzoate. The ethyl ester contributes to organic solvent solubility, facilitating the click reaction in mixed aqueous-organic solvent systems. Post-conjugation, the ester can be hydrolyzed to reveal the free carboxylic acid for further functionalization or to modulate conjugate polarity [2]. Researchers developing activity-based protein profiling (ABPP) probes or PROTAC linkers should select this compound for its orthogonal reactivity profile.

GABA Transporter 1 (GAT1) Focused Medicinal Chemistry

The meta-substituted Ethyl 3-(prop-2-yn-1-ylamino)benzoate exhibits a Ki of 1,100 nM for human GAT1, making it a viable starting scaffold for structure-activity relationship (SAR) studies targeting GABAergic neurotransmission [1]. The 6.6-fold potency advantage over the para isomer (IC50 = 27,700 nM) establishes the meta configuration as the preferred substitution pattern for this target [2]. Medicinal chemists optimizing GAT1 inhibitors for epilepsy or neuropathic pain indications should prioritize the meta-substituted scaffold to maximize initial potency and minimize the synthetic effort required to reach nanomolar-range lead compounds.

Heterocyclic Library Synthesis via Intramolecular Cyclization

The N-propargyl aniline framework enables transition metal-catalyzed intramolecular cyclization to generate indole, dihydroquinoline, and quinoxaline scaffolds [1]. The meta-ester directs cyclization to produce 4- or 6-substituted regioisomers, complementing the para isomer which yields a different regioisomeric series [2]. Synthetic chemists building diversity-oriented libraries can use this regioisomeric complementarity to access broader chemical space from a common N-propargyl aniline precursor class.

MAO-B Targeted Drug Discovery with Dual Click Chemistry Capability

The propargylamine moiety is a validated irreversible MAO-B warhead, as demonstrated by the clinical drugs selegiline (MAO-B IC50 = 4.43 nM) and rasagiline [1]. Coupling this pharmacophore with the click chemistry handle creates a uniquely versatile scaffold: the alkyne can be used to attach fluorescent reporters for cellular imaging of MAO-B target engagement, or to conjugate the inhibitor to drug delivery vehicles while retaining the covalent inhibitory mechanism [2]. This dual functionality is absent in both non-alkyne aniline derivatives and in the free acid analog, which lacks the ester's synthetic versatility.

Quote Request

Request a Quote for Ethyl 3-(prop-2-yn-1-ylamino)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.